N,1-Dimethyl-2-(phenylmethyl)cyclopentanamine hydrochloride
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Overview
Description
N,1-Dimethyl-2-(phenylmethyl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C14H21NClH It is a derivative of cyclopentanamine, featuring a phenylmethyl group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-2-(phenylmethyl)cyclopentanamine hydrochloride typically involves the alkylation of cyclopentanamine. One common method includes the reaction of cyclopentanamine with benzyl chloride in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-2-(phenylmethyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted cyclopentanamines depending on the nucleophile used.
Scientific Research Applications
N,1-Dimethyl-2-(phenylmethyl)cyclopentanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-2-(phenylmethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: The parent compound, lacking the phenylmethyl and additional methyl groups.
N-Methylcyclopentanamine: A simpler derivative with only one methyl group attached to the nitrogen.
1-Phenylcyclopentanamine: Similar structure but without the additional methyl groups on the nitrogen.
Uniqueness
N,1-Dimethyl-2-(phenylmethyl)cyclopentanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenylmethyl and dimethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
80649-73-6 |
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Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
2-benzyl-N,1-dimethylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-14(15-2)10-6-9-13(14)11-12-7-4-3-5-8-12;/h3-5,7-8,13,15H,6,9-11H2,1-2H3;1H |
InChI Key |
HBQWLHZEJDELQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1CC2=CC=CC=C2)NC.Cl |
Origin of Product |
United States |
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